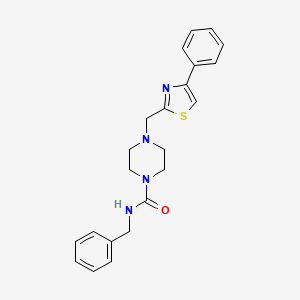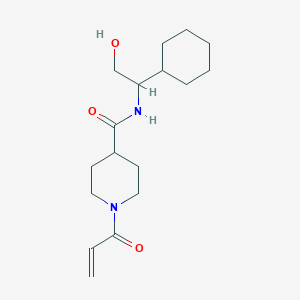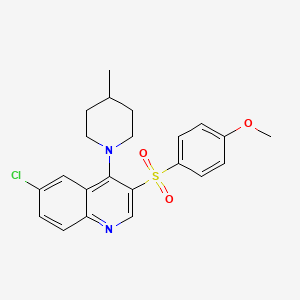
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antibacterial Activity
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline and its derivatives have been explored for their antibacterial activities. Alavi et al. (2017) conducted research on the synthesis of novel quinoxaline sulfonamides, which showed significant antibacterial activities against bacteria like Staphylococcus spp. and Escherichia coli. The study highlights a green synthesis approach, emphasizing environmentally friendly methods (Alavi et al., 2017).
Chemical Synthesis and Properties
Kurasawa et al. (1993) investigated the tautomeric structure of 1-methyldihydropyridazino-[3,4-b]quinoxalines in solution, offering insights into the chemical behavior of quinoxaline derivatives in different solvents. This research is important for understanding the chemical properties and potential applications of these compounds (Kurasawa et al., 1993).
Antituberculosis Agents
Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated their antituberculosis activity. They found that certain substituents on the quinoxaline nucleus significantly affected the in vitro activity, making these compounds promising leads for developing new antituberculosis agents (Jaso et al., 2005).
Antimicrobial and Antimalarial Agents
Parthasaradhi et al. (2015) designed and synthesized quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents. Their study highlights the potential of quinoline derivatives in treating infectious diseases, including malaria (Parthasaradhi et al., 2015).
Fluorescence and Quantum Chemical Investigations
Le et al. (2020) conducted research on the synthesis, crystal structures, fluorescence, and quantum chemical investigations of multi-substituted quinoline derivatives. This study offers valuable insights into the optical properties of these compounds, which could have applications in materials science and chemical sensing (Le et al., 2020).
Src Kinase Inhibitory Activity
Boschelli et al. (2007) explored the inhibition of Src kinase activity by specific 7-ethynyl-3-quinolinecarbonitriles, identifying potent compounds like SKS-927. This research is crucial for developing new therapeutic agents targeting kinase-related diseases (Boschelli et al., 2007).
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-9-11-25(12-10-15)22-19-13-16(23)3-8-20(19)24-14-21(22)29(26,27)18-6-4-17(28-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHJVNNNMIORDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,1'-Biphenyl]-2,3',4,5',6-pentaol hydrate](/img/structure/B2857284.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2857285.png)
![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)

![6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2857290.png)
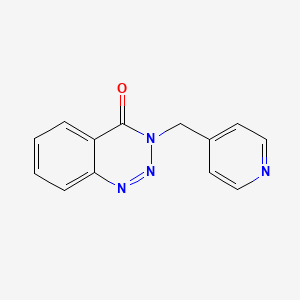
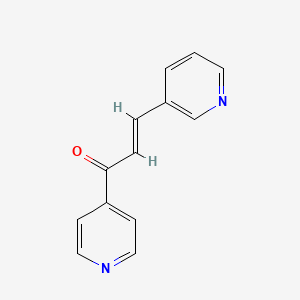

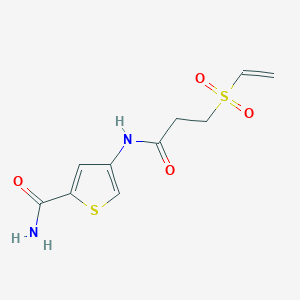
![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)
![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)
